N-(1,3-benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanyl-acetamide bridge to a 1-ethyl-substituted indole moiety. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of benzothiazoles (known for kinase inhibition and anticancer activity) and indoles (associated with anti-inflammatory and antimicrobial effects).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-ethylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-2-22-11-17(13-7-3-5-9-15(13)22)24-12-18(23)21-19-20-14-8-4-6-10-16(14)25-19/h3-11H,2,12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJAJVJWYXPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and biological activities of this compound, highlighting its therapeutic potential and mechanisms of action.
Chemical Structure and Synthesis
The compound features a unique structure combining a benzothiazole moiety with an indole derivative, which is known for its diverse biological properties. The synthesis typically involves the reaction of 1,3-benzothiazole derivatives with indole-based sulfanyl acetamides under controlled conditions to yield the target compound.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |
| Escherichia coli | Inactive | Inactive |
| Candida albicans | 62.50 µg/mL | 125.00 µg/mL |
These findings suggest that while the compound shows promise against certain pathogens, it may lack efficacy against others, particularly Gram-negative bacteria like E. coli .
Anticancer Activity
In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| HeLa (cervical cancer) | <10 |
| MCF7 (breast cancer) | <10 |
These results highlight the selective toxicity of the compound towards rapidly dividing cancer cells compared to non-cancerous cells .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound appears to interfere with cellular proliferation pathways in cancer cells.
- Antimicrobial Mechanisms: It may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways in susceptible microorganisms.
- Anti-inflammatory Properties: Some derivatives have shown potential in reducing inflammatory markers in vitro, suggesting a possible role in treating inflammatory diseases.
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of similar compounds derived from benzothiazole and indole frameworks:
- Anticonvulsant Activity: A series of benzothiazole derivatives were evaluated for anticonvulsant activity, showing significant efficacy in MES and scPTZ screens without notable neurotoxicity .
- Antitubercular Activity: Compounds similar to this compound have been tested against Mycobacterium tuberculosis, demonstrating promising inhibitory effects at low concentrations .
- Biofilm Inhibition: Studies indicated that certain derivatives can prevent biofilm formation by staphylococci without affecting planktonic cell viability, suggesting their potential use in treating biofilm-associated infections .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(1,3-benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide, particularly in targeting breast and liver cancer cells.
Case Study: Indole-Based Compounds
A study synthesized novel indole-based compounds and evaluated their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited promising IC50 values, demonstrating their potential as anticancer agents. For instance:
These findings suggest that the indole moiety plays a crucial role in enhancing the anticancer activity of these compounds.
Antimicrobial Properties
The compound also shows promise in antimicrobial applications, particularly against fungal pathogens.
Case Study: Antifungal Activity
Research has demonstrated that derivatives of benzothiazole exhibit significant antifungal properties. For example, a structure–activity relationship (SAR) study indicated that certain modifications to the benzothiazole scaffold can enhance antifungal activity against strains such as Fusarium oxysporum. The most effective compounds showed minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like hymexazol .
Biological Evaluations
Biological evaluations of this compound have been extensive, focusing on its pharmacokinetic properties and mechanisms of action.
Mechanism of Action
The compound's mechanism involves interaction with specific protein targets within cancer cells, leading to apoptosis and cell cycle arrest. Studies utilizing machine learning approaches have identified multiple compound-protein interactions that elucidate its polypharmacology—highlighting the compound's ability to target multiple pathways simultaneously .
Summary of Findings
The table below summarizes key findings regarding the applications of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
A. Thiazolidinone Derivatives
- Compound: [N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide] Structural Difference: Replaces the indole-sulfanyl group with a thiazolidinone ring. Impact: The 4-thiazolidinone moiety introduces a hydrogen-bond acceptor (C=O) and enhances anti-inflammatory activity compared to the parent sulfanyl-acetamide .
B. Piperazine-Linked Derivatives
- Compound : N-(1,3-Benzothiazol-2-yl)-2-(piperazine-1-yl)-acetamide (P2)
Substituent Variations on the Acetamide Nitrogen
- Compound: 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide Structural Difference: Replaces the 1-ethylindole with a 2-methylphenyl group.
Compound : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
Sulfanyl-Acetamide Modifications
- Compound : 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (19)
Physicochemical and Pharmacokinetic Comparisons
<sup>a</sup> Calculated using ChemAxon.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing 1-(1-ethyl-1H-indol-3-yl)sulfanylacetyl chloride with 2-aminobenzothiazole derivatives in chloroform or ethanol. For example, describes a similar synthesis for a benzothiazole-acetamide analog: reacting 6-methoxy-1,3-benzothiazol-2-amine with 1-(adamantylacetyl)imidazole in CHCl₃ under reflux (6 hours), followed by crystallization from ethanol (yield: 22%) . Optimize reaction time, solvent polarity, and stoichiometry to improve yield. Use TLC (e.g., chloroform:methanol 7:3) to monitor progress .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR/IR : Use ¹H NMR (500 MHz, DMSO-d₆) to confirm the indole NH (δ ~11 ppm), ethyl group (δ ~1.3–1.5 ppm), and benzothiazole protons (δ ~7.0–8.0 ppm). IR detects carbonyl (C=O, ~1668 cm⁻¹) and S–C=S (~1062 cm⁻¹) stretches .
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/acetone). Use SHELX programs for structure refinement. reports triclinic P1 symmetry with H-bonded dimers (N–H⋯N, 2.8–3.0 Å) and S⋯S interactions (3.62 Å) .
Basic: How to evaluate its pharmacological activity in enzyme inhibition assays?
Methodological Answer:
Screen against targets like lipoxygenase (LOX), α-glucosidase, or cholinesterase using:
- LOX Inhibition : Incubate compound (0.1–100 µM) with LOX enzyme and linoleic acid substrate. Measure hydroperoxide formation at 234 nm .
- Dose-Response Analysis : Use IC₅₀ calculations (e.g., GraphPad Prism). shows substituent-dependent activity; e.g., electron-withdrawing groups (NO₂) enhance LOX inhibition .
| Substituent (R) | LOX IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
|---|---|---|
| -OCH₃ | 28.5 | 42.1 |
| -NO₂ | 12.3 | 18.9 |
| -Cl | 34.7 | 55.6 |
Advanced: How do crystallographic packing interactions influence solubility and stability?
Methodological Answer:
Intermolecular forces (e.g., H-bonding, π-π stacking) directly impact solubility. shows that H-bonded dimers (N–H⋯N) and S⋯S interactions form ribbons along the [100] axis, reducing aqueous solubility. To improve bioavailability:
- Introduce polar substituents (e.g., -OH, -COOH) to disrupt hydrophobic packing.
- Co-crystallize with coformers (e.g., cyclodextrins) to enhance dissolution .
Advanced: How to resolve contradictions in biological activity data across analogs?
Methodological Answer:
Discrepancies often arise from substituent electronic effects or assay conditions. For example:
- Electron-Donating Groups (-OCH₃) : Reduce LOX inhibition due to decreased electrophilicity at the acetamide carbonyl.
- Steric Effects : Bulky groups (e.g., adamantyl in ) may hinder target binding despite favorable thermodynamics.
Validate using molecular docking (AutoDock Vina) to compare binding poses and energies. Pair with QSAR models to correlate substituent parameters (Hammett σ, logP) with activity .
Advanced: What computational strategies predict electronic transitions for spectroscopic validation?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Compare theoretical IR/NMR with experimental data ( uses this for a related indole-acetamide).
- TD-DFT : Simulate UV-Vis spectra (e.g., λmax ~290 nm for π→π* transitions in benzothiazole). Adjust solvent models (PCM) for accuracy .
Advanced: How to design analogs targeting Wnt/β-catenin pathways?
Methodological Answer:
IWP-2 (), a structural analog, inhibits Wnt signaling by binding Porcupine acyltransferase. Design strategies include:
- Bioisosteric Replacement : Swap thienopyrimidinone (IWP-2) with benzothiazole to retain H-bonding with Ser209/Arg255.
- SAR Analysis : Modify the sulfanyl group to balance hydrophobicity and target engagement. Test in TOPFlash luciferase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
